molecular formula C4H4IN3 B113262 5-Iodopyrimidin-4-amine CAS No. 91416-96-5

5-Iodopyrimidin-4-amine

Cat. No. B113262
CAS RN: 91416-96-5
M. Wt: 221 g/mol
InChI Key: HTBFTDHEWCRQPJ-UHFFFAOYSA-N
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Description

5-Iodopyrimidin-4-amine is a chemical compound with the molecular formula C4H4IN3. It has a molecular weight of 221 . It is a solid substance .


Synthesis Analysis

The synthesis of 5-Iodopyrimidin-4-amine and its derivatives has been reported in various studies . For instance, one method involves the condensation of fluorinated carboxylic acids and pyridinediamines . Another method involves the reaction of N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)propanamide with NH4OAc .


Molecular Structure Analysis

The molecular structure of 5-Iodopyrimidin-4-amine can be represented by the InChI code 1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H, (H2,6,7,8) . This indicates that the compound contains an iodine atom at the 5th position and an amine group at the 4th position of the pyrimidine ring .


Physical And Chemical Properties Analysis

5-Iodopyrimidin-4-amine is a solid substance . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Anti-Inflammatory Applications

5-Iodopyrimidin-4-amine: is a pyrimidine derivative, and such compounds have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Safety and Hazards

The safety information for 5-Iodopyrimidin-4-amine indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-iodopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBFTDHEWCRQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532792
Record name 5-Iodopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodopyrimidin-4-amine

CAS RN

91416-96-5
Record name 5-Iodopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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